molecular formula C11H10N6O B12735606 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- CAS No. 141300-17-6

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)-

Cat. No.: B12735606
CAS No.: 141300-17-6
M. Wt: 242.24 g/mol
InChI Key: HHOUQNWNZAJPJE-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused nitrogen-containing ring system, which is similar to purines found in nature. Pyrazolopyrimidines have gained significant attention due to their diverse biological and pharmacological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- can be achieved through various methods. One common approach involves a three-component microwave-assisted synthesis. This method uses methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. The reaction is performed in a one-pot manner, offering advantages such as short reaction time and convenient product isolation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyrimidines .

Scientific Research Applications

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting DNA synthesis and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-(phenylamino)- stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit specific kinases and induce apoptosis in cancer cells makes it a promising candidate for further research and drug development .

Properties

CAS No.

141300-17-6

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

5-amino-6-anilino-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H10N6O/c12-17-10(18)8-6-13-16-9(8)15-11(17)14-7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14,15,16)

InChI Key

HHOUQNWNZAJPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C=NN3)C(=O)N2N

Origin of Product

United States

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